molecular formula C19H18N2O4S2 B2525426 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896286-66-1

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Katalognummer B2525426
CAS-Nummer: 896286-66-1
Molekulargewicht: 402.48
InChI-Schlüssel: OSKSOJJTPXYMRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide" is a derivative of benzamide with potential applications in various fields, including medicinal chemistry. While the provided data does not directly discuss this specific compound, it does provide insights into similar compounds with thiazole and benzamide moieties, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of compounds similar to "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide" typically involves the formation of a thiazole ring, followed by the introduction of sulfonyl and benzamide groups. The papers provided do not detail the synthesis of the exact compound but do discuss related structures. For instance, the synthesis of "4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide" involves the creation of a thiazole ring and the attachment of sulfonyl and benzamide groups, which is likely similar to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole-containing benzamides is characterized by the orientation of the thiazole ring and the benzamide moiety. In the case of the related compound "4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide," the thiazole groups are almost perpendicular to the S—N—S plane, which suggests that the thiazole ring in "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide" may also exhibit a similar orientation .

Chemical Reactions Analysis

The reactivity of thiazole-containing benzamides can be inferred from their molecular structure and electronic properties. The related compounds discussed in the provided papers show that the presence of the thiazole ring and substituents like sulfonyl and benzamide groups can influence the chemical reactivity. For example, the molecular electrostatic potential (MEP) surface map can indicate the reactive sites of the molecule, which is useful in predicting its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide" can be deduced from the properties of similar compounds. The crystal structure, as determined by X-ray diffraction, and the vibrational frequencies, as determined by IR spectroscopy and DFT calculations, provide insights into the stability and intermolecular interactions of the compound. For instance, the related compound "A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide" exhibits specific lattice constants and angles, which could be comparable to the compound . Additionally, the antioxidant properties of similar compounds can be determined using tests like the DPPH free radical scavenging test, which may also be applicable to "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide" .

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

Research has shown the potential of N-substituted imidazolylbenzamides or benzene-sulfonamides, related structurally to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, in cardiac electrophysiological applications. These compounds have been evaluated for their potency in in vitro Purkinje fiber assays, demonstrating comparable activity to sematilide, a selective class III agent. This suggests their viability in developing treatments for reentrant arrhythmias with comparable potency and efficacy to existing clinical trials candidates (Morgan et al., 1990).

Anticancer Activity

A series of substituted benzamides were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds, structurally related to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than the reference drug etoposide. This highlights their potential as a basis for developing new anticancer drugs (Ravinaik et al., 2021).

Antimicrobial Agents

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules showed higher potency than reference drugs, particularly against Gram-positive bacterial strains. This area of research indicates the compound's utility in developing new antimicrobial agents with high efficacy (Bikobo et al., 2017).

Glucokinase Activators

Novel 3-alkoxy-5-phenoxy-N-thiazolyl benzamides have been identified as potent and orally bioavailable glucokinase activators. These compounds, by modifying the prototype lead structures, have shown significant glucose-lowering effects in rat oral glucose tolerance tests, suggesting their potential in treating diabetes by targeting glucokinase as a regulatory enzyme in glucose metabolism (Iino et al., 2009).

Antifungal Activity

Research into N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives has demonstrated their effectiveness as antimicrobial agents with significant activity against both bacterial and fungal species. This research underscores the structural versatility and efficacy of thiazole derivatives, including those related to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, in developing new antimicrobial treatments (Chawla, 2016).

Eigenschaften

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-3-25-15-9-7-13(8-10-15)17-12-26-19(20-17)21-18(22)14-5-4-6-16(11-14)27(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKSOJJTPXYMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.